molecular formula C21H26F2O5 B12671250 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione CAS No. 60864-55-3

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B12671250
CAS No.: 60864-55-3
M. Wt: 396.4 g/mol
InChI Key: ABUISBDTYAZRHY-ITNFBUOGSA-N
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Description

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, allergies, and autoimmune disorders. This compound is a derivative of prednisolone and is known for its enhanced potency due to the presence of fluorine atoms at specific positions in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone). The key steps include:

    Acetylation: The 21-hydroxy group is acetylated.

    Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.

    Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.

    Fluorination: The 6beta position is fluorinated.

    Hydrolysis: The 3-acetyl group is removed.

    Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, and hydrogen fluoride is added to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: A double bond is introduced at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxyl groups.

Scientific Research Applications

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroids.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of topical creams and ointments for skin conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks the fluorine atoms.

    Dexamethasone: Another potent corticosteroid with a different fluorination pattern.

    Betamethasone: An isomer of dexamethasone with similar therapeutic uses.

Uniqueness

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione is unique due to the specific placement of fluorine atoms, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in treating conditions that require strong anti-inflammatory action.

Properties

CAS No.

60864-55-3

Molecular Formula

C21H26F2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(6R,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21?/m0/s1

InChI Key

ABUISBDTYAZRHY-ITNFBUOGSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

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